
Methyl 5-amino-2-bromo-4-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-2-bromo-4-(methylamino)benzoate is an organic compound with a complex structure that includes both amino and bromo substituents on a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-bromo-4-(methylamino)benzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 5-amino-4-(methylamino)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-2-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Methyl 5-amino-2-bromo-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-2-bromo-4-(methylamino)benzoate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the methylamino group.
Methyl 4-bromobenzoate: Contains a bromo group but lacks amino substituents.
2-Amino-5-methylbenzoic acid: Similar amino substitution but different functional groups.
Uniqueness
Methyl 5-amino-2-bromo-4-(methylamino)benzoate is unique due to the presence of both amino and bromo groups, along with a methylamino substituent.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
methyl 5-amino-2-bromo-4-(methylamino)benzoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8-4-6(10)5(3-7(8)11)9(13)14-2/h3-4,12H,11H2,1-2H3 |
Clé InChI |
APOFPJCYZYUOJX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C(=C1)Br)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


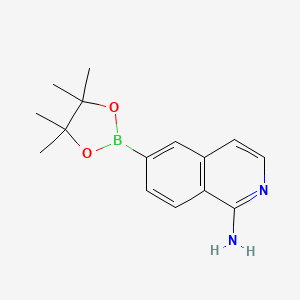
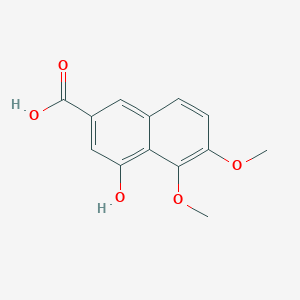
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)
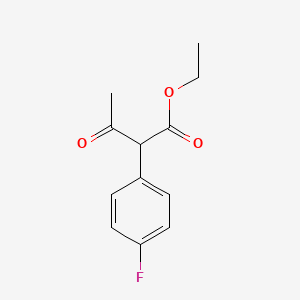
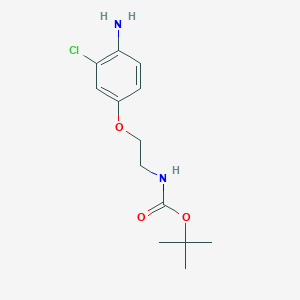
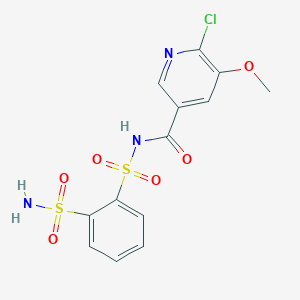

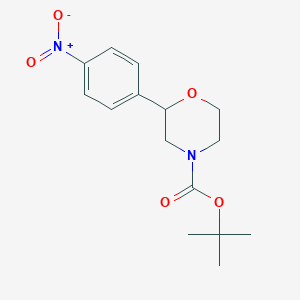
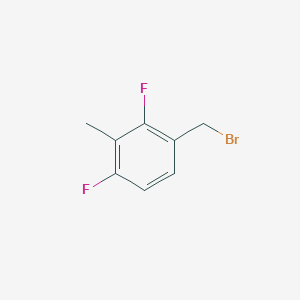
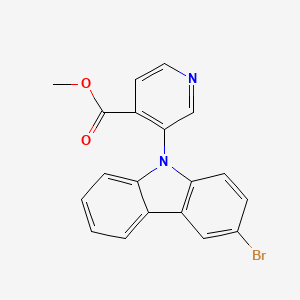

![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)

![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
